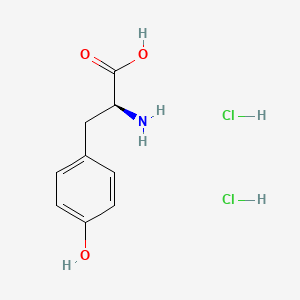
Sulfiram-d10
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulfiram-d10 is a deuterated form of sulfiram, a compound known for its use in the treatment of alcoholism and cocaine addiction. It is a stable isotopic labeled form of sulfiram, which means it contains deuterium atoms instead of hydrogen atoms. This modification makes it useful in various scientific research applications, particularly in the fields of pharmaceuticals, environmental studies, and analytical chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sulfiram-d10 involves the incorporation of deuterium into the sulfiram molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of a deuterated base and a deuterated solvent to ensure the incorporation of deuterium atoms into the final product .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated starting materials and solvents, along with optimized reaction conditions to maximize yield and purity. The final product is then purified using standard techniques such as crystallization or chromatography .
化学反応の分析
Types of Reactions
Sulfiram-d10 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.
Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and thiol derivatives. These products are often used as intermediates in further chemical synthesis or as final products in various applications
特性
CAS番号 |
1346603-19-7 |
|---|---|
分子式 |
C10H20N2S3 |
分子量 |
274.525 |
IUPAC名 |
bis(1,1,2,2,2-pentadeuterioethyl)carbamothioyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C10H20N2S3/c1-5-11(6-2)9(13)15-10(14)12(7-3)8-4/h5-8H2,1-4H3/i1D3,2D3,5D2,6D2 |
InChIキー |
CTPKSRZFJSJGML-JKSUIMTKSA-N |
SMILES |
CCN(CC)C(=S)SC(=S)N(CC)CC |
同義語 |
N,N,N’,N’-(Tetraethyl-d10)thiodicarbonic Diamide; Bis(diethylthiocarbamoyl)-_x000B_sulfide-d10; Tetraethylthiuram Monosulfide-d10; Bis(N,N-diethylthiocarbamoyl)_x000B_sulfide-d10; Bis(diethylthiocarbamoyl)sulfide-d10; Bis(diethylthiocarbamyl)sulfide-d10; Diethyl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(Dichloroacetyl)phenyl]-4-methylbenzamide](/img/structure/B585258.png)


![[(2S,3R,4S,6R)-4-(Dimethylamino)-2-[[(3R,4S,5S,6R,7S,9R,11E,13S,14R)-14-ethyl-4,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-1-oxacyclotetradec-11-en-6-yl]oxy]-6-methyloxan-3-yl] acetate](/img/structure/B585265.png)
![3-[(1E)-2-Methyl-1,3-butadien-1-yl]pyridine](/img/structure/B585266.png)

![2-[4-[4-(3-Pyridinyl)-1H-imidazol-1-YL]butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B585270.png)


![(1S,3aR,6aS)-Ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B585275.png)


